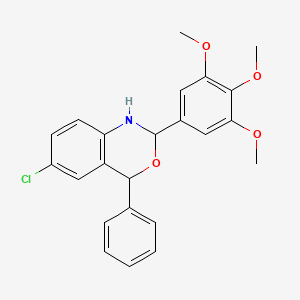![molecular formula C13H13N5O4 B11681830 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11681830.png)
2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N'-(E)-(2-nitrophényl)méthylidène]-2-(3-hydroxy-5-méthyl-4H-pyrazol-4-yl)acétohydrazide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé présente un cycle pyrazole, un groupe nitrophényle et une partie acétohydrazide, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la N'-(E)-(2-nitrophényl)méthylidène]-2-(3-hydroxy-5-méthyl-4H-pyrazol-4-yl)acétohydrazide implique généralement un processus en plusieurs étapes. Une méthode courante comprend la réaction de l'hydrate d'hydrazine avec l'acétoacétate d'éthyle pour former le cycle pyrazole. Ce composé intermédiaire est ensuite mis à réagir avec le 2-nitrobenzaldéhyde en milieu acide pour donner le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées afin de maximiser l'efficacité et de minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
La N'-(E)-(2-nitrophényl)méthylidène]-2-(3-hydroxy-5-méthyl-4H-pyrazol-4-yl)acétohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : Le groupe nitro peut être réduit en groupe amine en conditions d'hydrogénation.
Substitution : La partie hydrazide peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : L'hydrogène gazeux (H₂) avec un catalyseur de palladium (Pd/C) est souvent utilisé pour la réduction du groupe nitro.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'amines.
Substitution : Formation d'hydrazides substitués.
Applications de recherche scientifique
La N'-(E)-(2-nitrophényl)méthylidène]-2-(3-hydroxy-5-méthyl-4H-pyrazol-4-yl)acétohydrazide a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme unité de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.
Mécanisme d'action
Le mécanisme d'action de la N'-(E)-(2-nitrophényl)méthylidène]-2-(3-hydroxy-5-méthyl-4H-pyrazol-4-yl)acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitrophényle peut participer à des réactions de transfert d'électrons, tandis que le cycle pyrazole peut interagir avec les sites actifs des enzymes, inhibant ainsi leur fonction. La partie acétohydrazide peut former des liaisons hydrogène avec les molécules biologiques, renforçant ainsi son affinité de liaison.
Applications De Recherche Scientifique
2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity against various pathogens.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group and the pyrazole ring play crucial roles in its binding affinity and specificity. Additionally, the compound can interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-amino-4-(5-hydroxy-3-méthyl-1H-pyrazol-4-yl)-4H-chromène-3-carbonitrile
- 2,3-dihydro-3,5-dihydroxy-6-méthyl-4H-pyran-4-one
Unicité
La N'-(E)-(2-nitrophényl)méthylidène]-2-(3-hydroxy-5-méthyl-4H-pyrazol-4-yl)acétohydrazide est unique en raison de sa combinaison de groupes fonctionnels, qui lui permet de participer à un large éventail de réactions chimiques et de présenter des activités biologiques diverses. Sa structure offre un équilibre entre l'hydrophilie et l'hydrophobie, ce qui la rend adaptée à diverses applications.
Propriétés
Formule moléculaire |
C13H13N5O4 |
|---|---|
Poids moléculaire |
303.27 g/mol |
Nom IUPAC |
2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H13N5O4/c1-8-10(13(20)17-15-8)6-12(19)16-14-7-9-4-2-3-5-11(9)18(21)22/h2-5,7,10H,6H2,1H3,(H,16,19)(H,17,20)/b14-7+ |
Clé InChI |
AFMAVRZUVIAAHW-VGOFMYFVSA-N |
SMILES isomérique |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
CC1=NNC(=O)C1CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681754.png)
![3-(1-adamantyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681756.png)
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzamide](/img/structure/B11681762.png)
![N,N-diethyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11681768.png)
![(2E)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681775.png)
![4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11681783.png)


![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11681802.png)
![ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11681806.png)
![dimethyl 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B11681810.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681813.png)

![(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11681821.png)
